molecular formula C15H28N2O2 B6248164 tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate CAS No. 2408958-55-2

tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate

Cat. No.: B6248164
CAS No.: 2408958-55-2
M. Wt: 268.4
InChI Key:
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Description

tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to an octahydropentalenyl structure

Preparation Methods

The synthesis of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate typically involves multiple steps. One common approach is the protection of the amine group using a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity .

Chemical Reactions Analysis

tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate involves the release of the active amine group upon cleavage of the Boc protecting group. This can occur under acidic conditions, where the tert-butyl group is removed, releasing the free amine. The free amine can then interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate include:

The uniqueness of this compound lies in its octahydropentalenyl structure, which provides additional steric and electronic properties that can be exploited in various chemical and biological applications.

Properties

CAS No.

2408958-55-2

Molecular Formula

C15H28N2O2

Molecular Weight

268.4

Purity

95

Origin of Product

United States

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